molecular formula C25H27N3O2 B12221728 2-(2-ethylbutanoyl)-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

2-(2-ethylbutanoyl)-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B12221728
M. Wt: 401.5 g/mol
InChI Key: JPCIDDGBAXZVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-ethylbutanoyl)-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spiro-fused β-carboline-indole hybrid. Its structure features:

  • A β-carboline core (tetrahydro-pyrido[3,4-b]indole).
  • A spiro-linked indolin-2-one moiety.
  • A 2-ethylbutanoyl substituent at position 2 of the β-carboline.
  • A methyl group at position 6 of the β-carboline.

This scaffold is structurally complex, combining the planar aromaticity of β-carboline with the spirocyclic indolinone system, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

2'-(2-ethylbutanoyl)-6'-methylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one

InChI

InChI=1S/C25H27N3O2/c1-4-16(5-2)23(29)28-13-12-17-18-14-15(3)10-11-20(18)26-22(17)25(28)19-8-6-7-9-21(19)27-24(25)30/h6-11,14,16,26H,4-5,12-13H2,1-3H3,(H,27,30)

InChI Key

JPCIDDGBAXZVFC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=C2C=C(C=C5)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Evidence ID
Target Compound 2-(2-ethylbutanoyl), 6-methyl ~395.5* Reference compound N/A
1′-Allyl-5′-bromo-6-methoxy-spiro[β-carboline-indol]-2′-one 5′-Br, 6′-OCH₃, 1′-allyl ~443.3 Bromine and methoxy groups enhance electronegativity; allyl group introduces unsaturation
2-(Methylaminobenzoyl)-tetrahydro-β-carbolinone 2-(2-methylaminobenzoyl) ~319.4 Aromatic benzoyl group with methylamino substituent
1-Hexyl-6-hydroxy-tetrahydro-β-carboline 1-hexyl, 6-OH ~276.4 Hydroxyl group increases polarity; hexyl chain enhances lipophilicity
2-(2-Methylbutanoyl)-spiro[β-carboline-indol]-2′-one (CNP0350852.0) 2-(2-methylbutanoyl) ~381.5 Shorter acyl chain (methylbutanoyl vs. ethylbutanoyl)
1-Ethyl-6-methoxy-tetrahydro-β-carboline 1-ethyl, 6-OCH₃ ~230.3 Simpler structure lacking spiro system and acyl group

*Estimated based on analogous structures.

Key Observations:

Substituent Effects: The target compound’s 2-ethylbutanoyl group (branched acyl chain) likely enhances lipophilicity compared to shorter chains (e.g., methylbutanoyl in ) or polar groups (e.g., hydroxyl in ). The 6-methyl substituent on the β-carboline core may sterically hinder interactions compared to electron-withdrawing groups (e.g., bromine in ).

Spiro System :

  • The spiro[indole-3,1'-β-carboline] architecture is shared with and , but absent in simpler β-carbolines like . This fusion may confer rigidity, affecting binding to biological targets.
Activity Trends:
  • Lipophilicity : Compounds with longer acyl chains (target, ) may show better membrane permeability but reduced solubility.
  • Electron-Withdrawing Groups : Bromine () or methoxy () groups could enhance binding to hydrophobic enzyme pockets.

Physicochemical Properties

  • LogP : Estimated LogP for the target compound is ~3.5 (higher than hydroxylated but lower than hexyl-substituted ).
  • Hydrogen Bonding: The spiro indolinone’s carbonyl group provides a hydrogen-bond acceptor, critical for target engagement (supported by crystallography in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.